molecular formula C20H31NO2 B8485527 2,6-Diethyl-2,3,6-trimethyl-1-(1-phenylethoxy)piperidin-4-one CAS No. 244021-01-0

2,6-Diethyl-2,3,6-trimethyl-1-(1-phenylethoxy)piperidin-4-one

Cat. No. B8485527
M. Wt: 317.5 g/mol
InChI Key: XNTBMMKNLWUKDH-UHFFFAOYSA-N
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Patent
US07385009B2

Procedure details

2,6-diethyl-2,3,6-trimethyl-1-(1-phenyl-ethoxy)-4-oxopiperidine prepared according to DE 199 09 767 A1 is dissolved in methanol containing 10% by weight of KOH and stirred for 5 hours at room temperature. Methanol is evaporated, the residue is washed with water and dried in vacuo. A solution of 95.24 g (0.3 mol) of 2,6-diethyl-2,3,6-trimethyl-1-(1-phenyl-ethoxy)-4-oxopiperidine and 29.7 g (0.45 mol) 50% aqueous hydroxylamine solution in 150 ml of methanol is stirred under reflux during 5 h. The suspension is then cooled to −8° C. and filtered. The solid is washed with 100 ml of a cold (−20° C.) methanol and dried to afford 64 g (64.1%) of the title compound as a white, microcrystalline powder, mp 130-145 oC. C20H32N2O2 (332.49) calculated C 72.25%, H 9.70%, N 8.43%; found 72.19% C, 9.54% H, 8.43% N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
767 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
95.24 g
Type
reactant
Reaction Step Three
Quantity
29.7 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64.1%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:23])[CH:8]([CH3:9])[C:7](=O)[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[N:4]1[O:14][CH:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH3:16])[CH3:2].[NH2:24][OH:25]>CO.[OH-].[K+]>[CH2:1]([C:3]1([CH3:23])[CH:8]([CH3:9])[C:7](=[N:24][OH:25])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[N:4]1[O:14][CH:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH3:16])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(N(C(CC(C1C)=O)(C)CC)OC(C)C1=CC=CC=C1)C
Step Two
Name
767 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
95.24 g
Type
reactant
Smiles
C(C)C1(N(C(CC(C1C)=O)(C)CC)OC(C)C1=CC=CC=C1)C
Name
Quantity
29.7 g
Type
reactant
Smiles
NO
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol is evaporated
WASH
Type
WASH
Details
the residue is washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
under reflux during 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is then cooled to −8° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with 100 ml of a cold (−20° C.) methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C1(N(C(CC(C1C)=NO)(C)CC)OC(C)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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